N,N-Dimethylarginin

Übersicht

Beschreibung

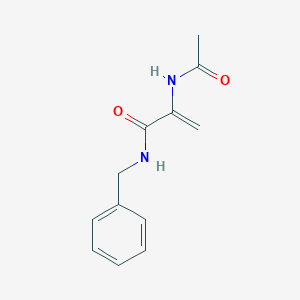

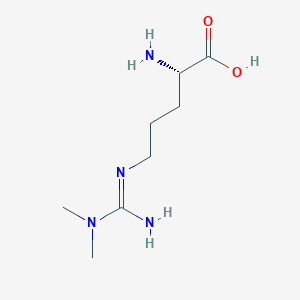

N,N-Dimethylarginin ist eine natürlich vorkommende chemische Verbindung, die im Blutplasma gefunden wird. Es ist ein Stoffwechselnebenprodukt der kontinuierlichen Proteinmodifikationsprozesse im Zytoplasma aller menschlichen Zellen. Diese Verbindung ist eng mit L-Arginin verwandt, einer bedingt essentiellen Aminosäure. This compound interferiert mit L-Arginin bei der Produktion von Stickstoffmonoxid, einer Schlüsselchemikalie für die Gesundheit von Endothel und Herz-Kreislauf .

Wissenschaftliche Forschungsanwendungen

N,N-Dimethylarginin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Standard in der analytischen Chemie für die Quantifizierung methylierter Argininderivate verwendet.

Biologie: Es spielt eine entscheidende Rolle bei der Untersuchung der Stickstoffmonoxidsynthese und ihrer Hemmung.

Medizin: Erhöhte this compound-Spiegel sind mit Herz-Kreislauf-Erkrankungen verbunden, was es zu einem Biomarker für solche Erkrankungen macht.

Industrie: Es wird bei der Entwicklung von Arzneimitteln und diagnostischen Werkzeugen verwendet

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die Stickstoffmonoxid-Synthase hemmt, das Enzym, das für die Produktion von Stickstoffmonoxid aus L-Arginin verantwortlich ist. Diese Hemmung führt zu einer Abnahme der Stickstoffmonoxid-Spiegel, was zu einer beeinträchtigten Endothelfunktion, erhöhter glatter Muskelzellproliferation, Thrombozytenfunktionsstörung und erhöhter Monozytenadhäsion führen kann .

Ähnliche Verbindungen:

Symmetrisches Dimethylarginin: Diese Verbindung ist ebenfalls ein methyliertes Derivat von Arginin, unterscheidet sich aber in seinem Methylierungsmuster.

NG-Monomethylarginin: Ein weiteres methyliertes Argininderivat mit einer einzigen Methylgruppe.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner asymmetrischen Methylierung, die die Stickstoffmonoxid-Synthase spezifisch hemmt, während symmetrisches Dimethylarginin diese hemmende Wirkung nicht hat .

Wirkmechanismus

Target of Action

Asymmetric dimethylarginine (ADMA) is an endogenous inhibitor of nitric oxide synthase (NOS), an enzyme that plays a crucial role in promoting cardiovascular health . ADMA competes with L-arginine for binding to NOS, thereby inhibiting the production of nitric oxide (NO), a key chemical involved in normal endothelial function .

Mode of Action

ADMA interferes with L-arginine in the production of nitric oxide (NO). It is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine acts as the methyl donor and S-adenosylhomocysteine is the demethylated product . This interaction results in decreased vasodilation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Biochemical Pathways

ADMA is created in protein methylation, a common mechanism of post-translational protein modification. This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases 1 and 2 . The methyl groups transferred to create ADMA are derived from the methyl group donor S-adenosylmethionine, an intermediate in the metabolism of homocysteine . After synthesis, ADMA migrates into the extracellular space and thence into blood plasma .

Pharmacokinetics

ADMA is a naturally occurring chemical found in blood plasma. It is a metabolic by-product of continual protein modification processes in the cytoplasm of all human cells .

Result of Action

The inhibition of NO production by ADMA leads to impaired endothelial function, resulting in decreased vasodilation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion . Additionally, ADMA may contribute to oxidative stress by causing eNOS uncoupling via depletion of tetrahydrobiopterin (BH4), resulting in a shift from NO production to superoxide production .

Action Environment

The action of ADMA is influenced by various environmental factors. For instance, ADMA concentrations are substantially elevated by native or oxidized LDL cholesterol . Furthermore, the impact of ADMA on vascular resistance and the function of the heart can be influenced by various diagnosed diseases .

Biochemische Analyse

Biochemical Properties

ADMA is an endogenous inhibitor of nitric oxide synthase . It is related to endothelial dysfunction, which plays an important role in vascular damage elicited by various cardiometabolic risk factors . It is formed by methylation of arginine residues in proteins and released after proteolysis .

Cellular Effects

ADMA interferes with the production of nitric oxide, a key chemical involved in normal endothelial function and, by extension, cardiovascular health . Elevated ADMA levels have been associated with cardiovascular disease in renal failure patients . Both homocysteine and ADMA are thought to mediate their adverse vascular effects by impairing endothelial, nitric oxide-dependent function resulting in decreased vasodilatation, increased smooth muscle cell proliferation, platelet dysfunction, and increased monocyte adhesion .

Molecular Mechanism

ADMA, an endogenous inhibitor of nitric oxide synthase, is formed by methylation of arginine residues in proteins and released after proteolysis . In this reaction, S-adenosylmethionine is the methyl donor and S-adenosylhomocysteine the demethylated product .

Temporal Effects in Laboratory Settings

It is known that ADMA is a stable compound that can be measured using high-performance liquid chromatography .

Dosage Effects in Animal Models

It is known that overexpression of dimethylarginine dimethylaminohydrolase 1 (DDAH1), an enzyme degrading ADMA, exerts protective effects in animal models .

Metabolic Pathways

ADMA is created in protein methylation, a common mechanism of post-translational protein modification . This reaction is catalyzed by an enzyme set called protein arginine N-methyltransferases 1 and 2 . The methyl groups transferred to create ADMA are derived from the methyl group donor S-adenosylmethionine, an intermediate in the metabolism of homocysteine .

Transport and Distribution

The mitochondrial solute carrier SLC25A2 transports ADMA across the liposomal membrane in both directions by both unidirectional transport and exchange against arginine or lysine . The SLC25A2-mediated ADMA transport followed first-order kinetics .

Subcellular Localization

It is known that ADMA is a naturally occurring chemical found in blood plasma , suggesting that it is present in the cytoplasm of cells

Vorbereitungsmethoden

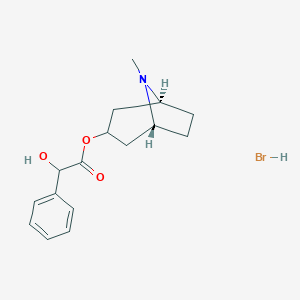

Synthesewege und Reaktionsbedingungen: N,N-Dimethylarginin wird durch Methylierung von Argininresten in Proteinen synthetisiert. Dieser Prozess beinhaltet das Enzym Proteinarginin-Methyltransferase, das S-Adenosylmethionin als Methylspender verwendet. Die Methylierung erfolgt posttranslational, und die methylierten Argininreste werden nach der Proteolyse freigesetzt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie (MS) für seine Quantifizierung und Reinigung. Diese Verfahren gewährleisten die präzise Messung und Trennung von this compound von anderen ähnlichen Verbindungen .

Analyse Chemischer Reaktionen

Reaktionstypen: N,N-Dimethylarginin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Umwandlung von this compound in andere stickstoffhaltige Verbindungen.

Reduktion: Diese Reaktion kann zur Bildung einfacherer stickstoffhaltiger Verbindungen führen.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Reagenzien umfassen Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.

Substitution: Verschiedene Nukleophile können je nach gewünschtem Produkt verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Citrullin und Dimethylamin, die durch die enzymatische Hydrolyse von this compound entstehen .

Vergleich Mit ähnlichen Verbindungen

Symmetric Dimethylarginine: This compound is also a methylated derivative of arginine but differs in its methylation pattern.

NG-Monomethylarginine: Another methylated arginine derivative with a single methyl group.

Uniqueness: N,N-Dimethylarginine is unique due to its asymmetric methylation, which specifically inhibits nitric oxide synthase, whereas symmetric dimethylarginine does not have this inhibitory effect .

Eigenschaften

IUPAC Name |

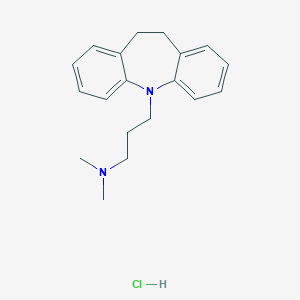

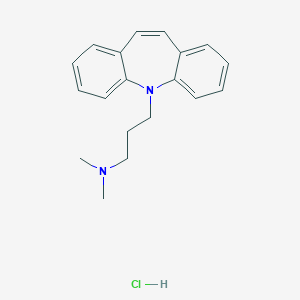

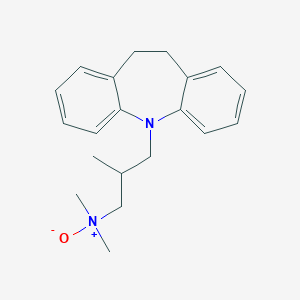

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N4O2/c1-12(2)8(10)11-5-3-4-6(9)7(13)14/h6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGMGEXADBMOMJ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017725 | |

| Record name | Dimethyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asymmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30315-93-6 | |

| Record name | Asymmetric dimethylarginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30315-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030315936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-dimethylarginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01686 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dimethyl-L-arginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIMETHYLARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CV1GEK3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Asymmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195 - 197 °C | |

| Record name | Asymmetric dimethylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001539 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: ADMA is an endogenous inhibitor of nitric oxide synthase (NOS) enzymes [, , ]. It competes with L-arginine, the natural substrate of NOS, for binding to the enzyme's active site []. This competitive inhibition reduces the production of nitric oxide (NO), a potent vasodilator, leading to vasoconstriction and potential endothelial dysfunction [, , ].

ANone: Molecular Formula: C6H15N4O2+ * Molecular Weight:* 175.21 g/mol

A: DDAH is an enzyme that specifically metabolizes asymmetric methylarginines, including ADMA, to citrulline [, ]. This catalytic activity regulates ADMA levels and consequently influences NO bioavailability [, ]. There are two isoforms of this enzyme, DDAH1 and DDAH2. Research suggests that single nucleotide polymorphisms (SNPs) in the DDAH1 gene may be associated with pulmonary hypertension risk in patients with bronchopulmonary dysplasia [, ].

A: Research suggests that pentadecanoic acid, 5'-methylthioadenosine (5'-MTA), ADMA, and glutamine may serve as potential biomarkers for diabetic sarcopenia []. These findings provide new insights into the pathophysiology of the disease and could potentially contribute to the development of therapeutic interventions.

A: The presence of the bacterium Eggerthella lenta in the gut microbiome of gnotobiotic mice was associated with decreased levels of ADMA in colon content []. This suggests a potential role of specific gut microbes in modulating ADMA levels and potentially influencing host health.

A: Research using a rat model suggests that chronic treatment with monoamine reuptake inhibitors (MARIs) modulates the expression of dimethylarginine dimethylaminohydrolase-1 (DDAH-1) in the hippocampus []. This modulation is part of wider proteome changes associated with potential long-term functional adaptations in the brain linked to antidepressant activity [].

A: Aberrant histone methylation, including methylation of arginine residues, has been linked to human diseases like cancer []. Understanding the enzymes and mechanisms involved in histone methylation, including the role of ADMA, is crucial for developing targeted therapies.

A: There is no direct connection between ADMA and fungal bioluminescence described in the provided research. Fungal bioluminescence involves a completely different set of molecules and mechanisms, primarily centered around the luciferin 3-hydroxyhispidin [].

ANone: The provided research does not offer specific details about the stability of ADMA under different conditions. Investigating the stability of ADMA in various biological matrices and storage conditions would be essential for research and potential clinical applications.

A: While not explicitly described, researchers likely employ techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to measure and characterize ADMA in biological samples [, , ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(2-Hydroxyethoxy)ethyl]piperazine](/img/structure/B195975.png)